molecular formula C13H18O3 B14388057 2-(5-Methyl-2-phenyl-1,3-dioxan-5-yl)ethan-1-ol CAS No. 89555-29-3

2-(5-Methyl-2-phenyl-1,3-dioxan-5-yl)ethan-1-ol

Cat. No.: B14388057
CAS No.: 89555-29-3
M. Wt: 222.28 g/mol
InChI Key: VSDUVSYEZSTXRO-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-1,3-dioxan-5-yl)ethan-1-ol is an organic compound that belongs to the class of dioxanes It features a dioxane ring substituted with a methyl group and a phenyl group, along with an ethan-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-phenyl-1,3-dioxan-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of phenylacetaldehyde with 2-methyl-1,3-propanediol in the presence of an acid catalyst to form the dioxane ring. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol side chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-phenyl-1,3-dioxan-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(5-Methyl-2-phenyl-1,3-dioxan-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-dioxan-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further affecting molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-dioxan-5-ol
  • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
  • (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Uniqueness

2-(5-Methyl-2-phenyl-1,3-dioxan-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89555-29-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(5-methyl-2-phenyl-1,3-dioxan-5-yl)ethanol

InChI

InChI=1S/C13H18O3/c1-13(7-8-14)9-15-12(16-10-13)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3

InChI Key

VSDUVSYEZSTXRO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2)CCO

Origin of Product

United States

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